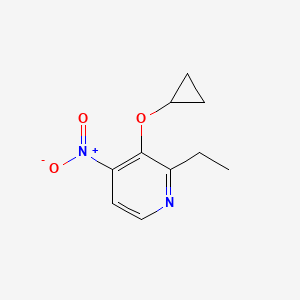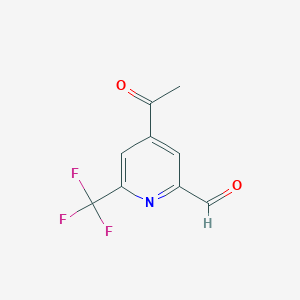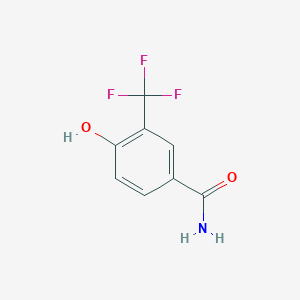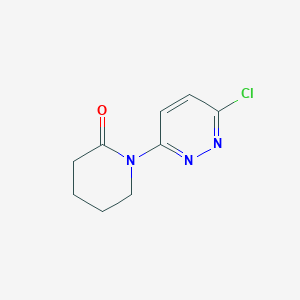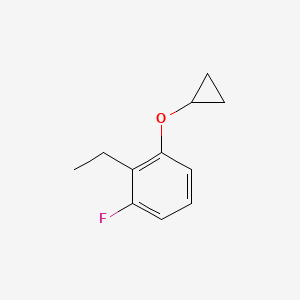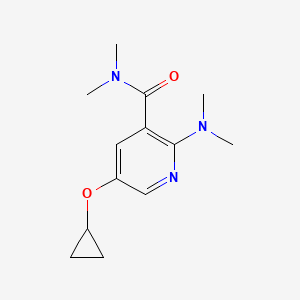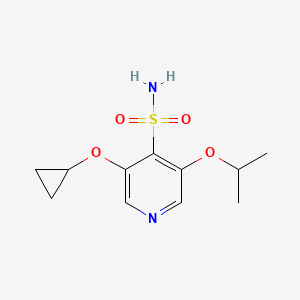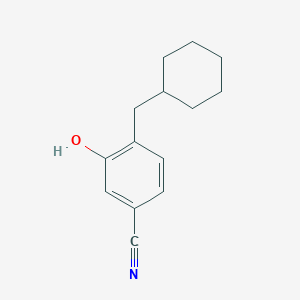
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxy group and a nitrile group, along with a cyclohexylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and cyclohexylmethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 3-hydroxybenzonitrile reacts with cyclohexylmethyl bromide to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Cyclohexylmethyl)-3-oxobenzonitrile.
Reduction: Formation of 4-(Cyclohexylmethyl)-3-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclohexylmethyl)-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Cyclohexylmethyl)-3-aminobenzonitrile: Similar structure but with an amino group instead of a hydroxy group.
4-(Cyclohexylmethyl)-3-chlorobenzonitrile: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzene ring, which allows for diverse chemical reactivity and potential applications. The cyclohexylmethyl group adds to its steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
4-(cyclohexylmethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-12-6-7-13(14(16)9-12)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8H2 |
Clé InChI |
LGTADFARLVJYBD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=C(C=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


